molecular formula C13H9FO2 B1305302 3-(4-Fluorophenoxy)benzaldehyde CAS No. 65295-61-6

3-(4-Fluorophenoxy)benzaldehyde

Cat. No. B1305302
Key on ui cas rn: 65295-61-6
M. Wt: 216.21 g/mol
InChI Key: HTBZPEDBMOXWID-UHFFFAOYSA-N
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Patent
US04988733

Procedure details

A solution of the product of step (b) (16.04 g) in a mixture of ethanol (100 ml) and water (25 ml) was treated with precipitated calcium carbonate (13.37 g) and the mixture refluxed for 20 hours. After cooling, the mixture was filtered, the filtrate stripped, and the residue taken up in 2 M aqu. HCl (100 ml) and extracted with ether (200 ml). The extract was washed with water (100 ml), dried over Na2SO4 and stripped to give a pale yellow oil which was distilled under reduced pressure to give the desired product (8.90 g), bp 100°-130° C./0.2 mm Hg.
Name
product
Quantity
16.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13.37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[CH:4]=1.C(=O)([O-])[O-:19].[Ca+2]>C(O)C.O>[F:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[CH:2]=[O:19])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
16.04 g
Type
reactant
Smiles
BrC(C1=CC(=CC=C1)OC1=CC=C(C=C1)F)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.37 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
HCl (100 ml) and extracted with ether (200 ml)
WASH
Type
WASH
Details
The extract was washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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